molecular formula C16H11ClO4 B8471202 4-[4-(2-Chlorophenoxy)phenyl]-4-oxobut-2-enoic acid CAS No. 88112-88-3

4-[4-(2-Chlorophenoxy)phenyl]-4-oxobut-2-enoic acid

Cat. No. B8471202
Key on ui cas rn: 88112-88-3
M. Wt: 302.71 g/mol
InChI Key: FBVZJDQFRQPKEZ-UHFFFAOYSA-N
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Patent
US04472316

Procedure details

The procedure in Example 17(1) was followed, except that 6.05 g of 3-[4-(2-chlorophenoxy)benzoyl]acrylic acid were used in place of 3-[4-(4-methylphenoxy)benzoyl]acrylic acid, to give 5.06 g of ethyl 3-[4-(2-chlorophenoxy)benzoyl]-acrylate in the form of an oil.
Quantity
6.05 g
Type
reactant
Reaction Step One
Name
3-[4-(4-methylphenoxy)benzoyl]acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:21]=[CH:20][CH:19]=[CH:18][C:3]=1[O:4][C:5]1[CH:17]=[CH:16][C:8]([C:9]([CH:11]=[CH:12][C:13]([OH:15])=[O:14])=[O:10])=[CH:7][CH:6]=1.[CH3:22][C:23]1C=CC(OC2C=CC(C(C=CC(O)=O)=O)=CC=2)=CC=1>>[Cl:1][C:2]1[CH:21]=[CH:20][CH:19]=[CH:18][C:3]=1[O:4][C:5]1[CH:17]=[CH:16][C:8]([C:9]([CH:11]=[CH:12][C:13]([O:15][CH2:22][CH3:23])=[O:14])=[O:10])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
6.05 g
Type
reactant
Smiles
ClC1=C(OC2=CC=C(C(=O)C=CC(=O)O)C=C2)C=CC=C1
Step Two
Name
3-[4-(4-methylphenoxy)benzoyl]acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(OC2=CC=C(C(=O)C=CC(=O)O)C=C2)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC2=CC=C(C(=O)C=CC(=O)OCC)C=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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